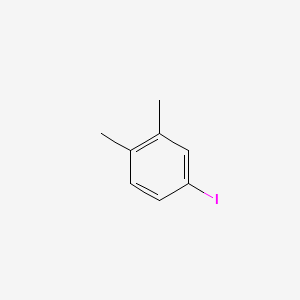

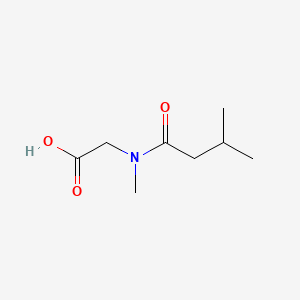

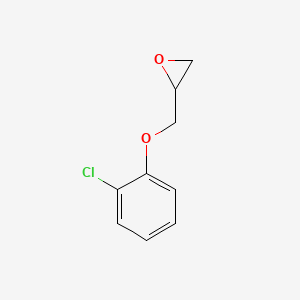

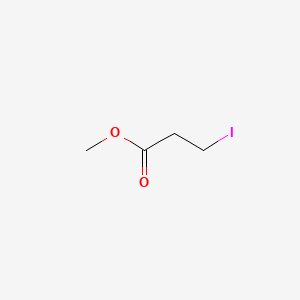

Propionic acid, 3-iodo-, methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

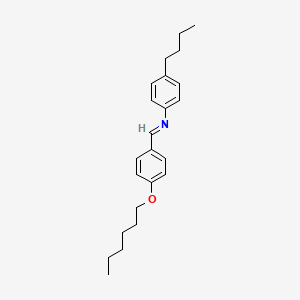

The compound "Propionic acid, 3-iodo-, methyl ester" is a derivative of propionic acid where an iodine atom is substituted at the third carbon and the carboxylic acid group is esterified with methanol. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of similar methyl esters and propionic acid derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of methyl esters of propionic acid derivatives can be achieved through various methods. For instance, hydroesterifications of olefins using methyl formate as a reagent have been described, where ruthenium(0) complexes act as catalyst precursors to form methyl esters of propionic acid from ethylene with high yields . Additionally, regiospecific synthesis methods are highlighted, as seen in the production of a methyl ester involving a pyrazole ring, where single-crystal X-ray analysis was necessary for unambiguous structure determination . These methods suggest that the synthesis of "Propionic acid, 3-iodo-, methyl ester" could potentially be achieved through similar catalytic or regiospecific approaches.

Molecular Structure Analysis

The molecular structure of propionic acid derivatives and their esters can be complex, with the potential for isomerism and the need for precise structural identification. For example, the regiospecific synthesis of a pyrazole-containing propionic acid methyl ester required X-ray crystallography for accurate structure determination . This implies that the molecular structure of "Propionic acid, 3-iodo-, methyl ester" would likely be confirmed through similar advanced spectroscopic techniques to ensure the correct identification of the compound.

Chemical Reactions Analysis

The reactivity of propionic acid derivatives can vary depending on the substituents present on the molecule. The reaction of halogens with β-(3-uracyl)-propionic acid to form halogenated propionic acids and their methyl esters indicates that halogenated propionic acids are susceptible to further chemical transformations . This suggests that "Propionic acid, 3-iodo-, methyl ester" may also participate in various chemical reactions, potentially including substitutions or additions, due to the presence of the iodine atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl esters of propionic acid derivatives are influenced by their molecular structure. For instance, the presence of different functional groups and substituents can affect properties such as solubility, boiling point, and reactivity. The crystal packing and hydrogen bonding observed in the structure of a chlorophenyl pyrazole propionic acid methyl ester indicate that intermolecular interactions play a significant role in the solid-state properties of these compounds . Therefore, it can be inferred that "Propionic acid, 3-iodo-, methyl ester" would have distinct physical and chemical properties that could be studied through experimental characterization.

Applications De Recherche Scientifique

Synthesis and Reactions in Chemistry

Synthesis of β-(5-halo-3-uracyl) propionic acids : The reaction of iodine with β-(3-uracyl)-propionic acid produces β-(5-iodo-3-uracyl)propionic acids. This process also includes the synthesis of methyl esters of these acids (Paegle, Plata, Lidak, & Shvachkin, 1971).

Catalytic Reactions with Olefins : Methyl esters of propionic acid, including the 3-iodo variant, are formed from ethylene using ruthenium(O) complexes as catalyst precursors in hydroesterifications (Keim & Becker, 1989).

Functionalization of Polystyrenes : Methyl esters of 3-p-styryl propionic acid have been used for radical copolymerization with styrene, further advancing the functionalization of polymers (Dalil et al., 2000).

Pharmaceutical and Biomedical Applications

Synthesis of Hypotensive Esters : 3-(N-alkylamino)- and 3-(N,N-dialkylamino)propionic esters, which are structurally related to the 3-iodo propionic acid methyl ester, have been synthesized and evaluated for their effects on blood pressure (Coutts, Hubbard, Midha, & Prasad, 1971).

Adrenergic Activity Studies : Methyl-alpha-(p-nitrophenyl)-beta-(1-pyrrolidinyl) propionate, a compound structurally similar to propionic acid, 3-iodo-, methyl ester, has been studied for its adrenergic activity in various pharmacological assays (Riera de Narváez & Vicuña Fernández, 1993).

Other Applications

Aminocarbonylation in Organic Synthesis : Methyl esters, including those of propionic acid, have been used as nucleophiles in palladium-catalyzed aminocarbonylation reactions, leading to the formation of various organic compounds (Müller et al., 2005).

In Catalysis and Material Science : The research also extends to the field of material science and catalysis, with studies involving the use of propionic acid methyl esters in various synthetic and catalytic applications (Donahue, 2006).

Orientations Futures

Propriétés

IUPAC Name |

methyl 3-iodopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7IO2/c1-7-4(6)2-3-5/h2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYZNTTWHIYCOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198295 |

Source

|

| Record name | Propionic acid, 3-iodo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propionic acid, 3-iodo-, methyl ester | |

CAS RN |

5029-66-3 |

Source

|

| Record name | Propionic acid, 3-iodo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005029663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionic acid, 3-iodo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.